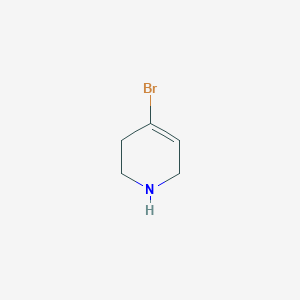

4-Bromo-1,2,3,6-tetrahydropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRHGZZEGDVXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1,2,3,6 Tetrahydropyridine and Its Derivatives

Strategies for Carbon-Bromine Bond Introduction in Tetrahydropyridine (B1245486) Systems

The strategic placement of a carbon-bromine bond on the tetrahydropyridine scaffold can be achieved either by direct halogenation of a pre-formed ring or by carrying the halogen atom through the synthesis from a suitable precursor.

Direct Halogenation Approaches

Direct halogenation involves the reaction of a tetrahydropyridine substrate with a brominating agent. The success of this approach depends on the reactivity of the C-H bonds within the molecule. For tetrahydropyridines, the allylic C-H bonds and the vinylic C-H bond at the double bond are potential sites for halogenation. Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations. mdpi.com NBS is particularly effective for the bromination of allylic positions and can also act as an electrophile for addition to double bonds or substitution on electron-rich rings. nih.gov

In analogous heterocyclic systems, NBS has been used effectively not only as a source of bromine but also as an oxidant to facilitate cascade reactions, leading to polybrominated aromatic quinolines from tetrahydroquinoline precursors. nih.gov While direct bromination of the unsubstituted 1,2,3,6-tetrahydropyridine (B147620) ring at the 4-position is challenging due to competing reactions, this strategy becomes more viable on derivatives with activating groups that can direct the regioselectivity of the bromination. For instance, the bromination of methyl groups at positions 2 and 6 of 1,4-dihydropyridine (B1200194) rings is a key step in the synthesis of certain amphiphiles, highlighting the utility of reagents like NBS and pyridinium (B92312) bromide–perbromide in functionalizing related heterocyclic systems. mdpi.com

Halogenation of Precursor Compounds (e.g., Piperidinols, Oxo-Derivatives)

An alternative and often more controlled strategy involves the halogenation of a saturated piperidine (B6355638) precursor, such as a piperidinol (hydroxy-piperidine) or a piperidone (oxo-piperidine), followed by the introduction of the double bond to form the tetrahydropyridine ring.

This multi-step approach offers better regiochemical control. A typical sequence could involve:

Starting with a 4-piperidinol derivative: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a bromide source, such as lithium bromide, could induce an S_N2 reaction. However, a more common route is the dehydration of the alcohol to form the tetrahydropyridine double bond, which could then be subjected to electrophilic bromination.

Starting with a 4-piperidone (B1582916) derivative: The ketone functionality provides a handle for various transformations. For example, the ketone can be converted into a vinyl triflate. This triflate group can then be subjected to palladium-catalyzed cross-coupling reactions or potentially converted to a vinyl bromide.

This precursor-based approach is foundational in many industrial syntheses where control of regiochemistry is paramount for producing a specific isomer as the final product.

Ring-Forming Reactions and Cyclization Approaches for Tetrahydropyridines

Constructing the tetrahydropyridine ring with the bromine atom already in place is a powerful strategy that leverages various cyclization techniques.

Reductive Cyclization of Pyridinium Salts

A robust and industrially applicable method for synthesizing N-substituted-4-bromo-1,2,3,6-tetrahydropyridines involves the reduction of a corresponding pyridinium salt. quickcompany.in This process typically begins with a 4-halopyridine, such as 4-bromopyridine (B75155) hydrochloride. The pyridine (B92270) nitrogen is alkylated to form a quaternary pyridinium salt. This activation step is crucial, as the pyridinium ring is much more susceptible to reduction than the neutral pyridine ring. Subsequent reduction of the N-alkyl-4-bromopyridinium salt with a reducing agent like sodium borohydride (B1222165) (NaBH₄) selectively reduces the ring to yield the desired 1,2,3,6-tetrahydropyridine derivative. quickcompany.in This method offers a direct pathway to the target structure from readily available starting materials.

The general reduction of pyridinium salts can yield various products, including di-, tetra-, and hexahydropyridines, depending on the reagents and reaction conditions. rsc.org For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid can lead to N-aryl piperidines through a reductive transamination process involving a dihydropyridine (B1217469) intermediate. nih.govacs.org However, for the specific synthesis of 4-bromo-1,2,3,6-tetrahydropyridine, the controlled reduction of the corresponding pyridinium salt remains a highly effective strategy. quickcompany.in

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | 4-Bromo Pyridine Hydrochloride | Benzyl Bromide | 1-benzyl-4-bromo Pyridinium Bromide | Alkylation of the pyridine nitrogen to form the quaternary pyridinium salt. |

| 2 | 1-benzyl-4-bromo Pyridinium Bromide | Sodium Borohydride (NaBH₄) | 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine | Selective reduction of the pyridinium ring to the tetrahydropyridine. |

Multi-Component Reactions (MCRs) for Polysubstituted Tetrahydropyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient tools for generating molecular complexity. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct highly substituted tetrahydropyridine frameworks.

For example, a hypothetical MCR could involve the condensation of an amine, an aldehyde, and a bromo-substituted β-ketoester or a similar activated component, followed by an intramolecular cyclization and dehydration sequence to furnish the tetrahydropyridine ring. The power of MCRs lies in their convergent nature and ability to rapidly build libraries of complex molecules for screening purposes. mdpi.comrsc.org The development of a novel MCR for bromo-substituted tetrahydropyridines would be a significant advancement, offering a streamlined route to these valuable synthetic intermediates.

Aminophosphate-Enabled Anionic Cascades

A novel and elegant approach to the synthesis of 1,2,3,6-tetrahydropyridines employs an aminophosphate-enabled anionic cascade. nih.govacs.org This methodology utilizes a strategic phosphate (B84403) group on the nitrogen atom of an acyclic precursor. The synthesis begins with an azide (B81097) which is converted to an amino-phosphate via a Staudinger reaction. acs.org This precursor is designed to undergo an intramolecular anionic cascade upon treatment with a base.

The key steps of the cascade are:

Addition of a carbon nucleophile to an aldehyde or ketone within the precursor molecule.

The resulting alkoxide triggers a phosphate migration.

A final 6-endo-trig cyclization displaces the phosphate group, forming the tetrahydropyridine ring. acs.org

This method provides a convergent route to the tetrahydropyridine core and has been shown to be compatible with various functional groups. nih.govacs.org By selecting an appropriate acyclic precursor that contains a bromine atom, this cascade reaction could be adapted to produce this compound and its derivatives.

| Feature | Description |

|---|---|

| Key Reagent | Acyclic precursor with a strategic phosphate substituent on the nitrogen atom. |

| Trigger | Treatment with a base to initiate the anionic cascade. |

| Key Transformation | A 6-endo-trig displacement of a phosphate leaving group to form the ring. |

| Advantage | A convergent and novel method for assembling the 1,2,3,6-tetrahydropyridine heterocycle. |

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization represents a powerful strategy for the construction of the 1,2,3,6-tetrahydropyridine ring system. acs.orgnih.gov These reactions typically involve the formation of a key iminium ion intermediate, which then undergoes an intramolecular cyclization to furnish the desired heterocyclic core. nih.gov

One notable approach involves the use of aminophosphate precursors. acs.orgnih.gov In this methodology, a substrate bearing a strategic phosphate substituent on the nitrogen atom can be induced to cyclize under acidic conditions. acs.orgnih.gov The acid facilitates the formation of an electrophilic intermediate that is readily attacked by a nucleophilic portion of the molecule, leading to the formation of the tetrahydropyridine ring. acs.orgnih.gov This method provides a direct route to 1,2,3,6-tetrahydropyridines from acyclic precursors. acs.orgnih.gov

Another sophisticated cascade reaction involves an initial rhodium(I)-catalyzed C–H activation and alkyne coupling, followed by an electrocyclization to form a 1,2-dihydropyridine intermediate. nih.gov Subsequent treatment with acid promotes the formation of an iminium ion, which is then reduced by a hydride source like sodium borohydride to yield highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This one-pot procedure is highly diastereoselective, affording the target compounds in excellent yields. nih.gov

The following table summarizes key aspects of acid-catalyzed cyclization methodologies for the synthesis of tetrahydropyridine derivatives.

| Methodology | Precursor Type | Key Intermediate | Advantages |

| Aminophosphate Cyclization acs.orgnih.gov | Acyclic aminophosphate | Iminium ion | Direct access from acyclic precursors. |

| C-H Activation/Cyclization/Reduction nih.gov | α,β-Unsaturated imine and alkyne | 1,2-Dihydropyridine, Iminium ion | High diastereoselectivity, good yields, one-pot procedure. |

Functional Group Interconversions and Strategic Modifications

The synthesis of this compound often involves strategic functional group interconversions starting from more readily available heterocyclic systems.

The partial reduction of pyridine rings is a common and effective method for obtaining 1,2,3,6-tetrahydropyridines. A variety of reducing agents and catalytic systems have been developed to achieve this transformation with high chemoselectivity.

Rhodium-catalyzed transfer hydrogenation has emerged as a particularly efficient method. researchgate.netliv.ac.uk Using a rhodium complex, such as [Cp*RhCl2]2, in the presence of a hydrogen donor like a formic acid/triethylamine azeotrope, quaternary pyridinium salts can be selectively reduced to 1,2,3,6-tetrahydropyridines. researchgate.netliv.ac.uk The substitution pattern on the pyridine ring plays a crucial role in directing the outcome of the reduction. researchgate.netliv.ac.uk For instance, in the absence of a substituent at the 4-position, hydride addition occurs preferentially at this position, leading to a 1,4-dihydropyridine intermediate that isomerizes and is further reduced. liv.ac.uk Conversely, if the 4-position is blocked, 1,2-addition takes place, ultimately yielding the 1,2,3,6-tetrahydropyridine. liv.ac.uk The addition of potassium iodide can significantly enhance the reaction rate and yield. researchgate.net

Samarium diiodide (SmI2) in the presence of water offers another mild and rapid method for the reduction of pyridine to piperidine, which under controlled conditions can potentially yield tetrahydropyridine intermediates or derivatives. clockss.org This system has been shown to be effective for the reduction of various pyridine derivatives. clockss.org

Below is a table summarizing different reduction methods for pyridine rings.

| Catalyst/Reagent | Hydrogen Source | Substrate | Key Features |

| [Cp*RhCl2]2 / Iodide researchgate.netliv.ac.uk | HCOOH-Et3N | Quaternary pyridinium salts | High chemoselectivity, mild conditions, influenced by substitution pattern. |

| SmI2 / H2O clockss.org | H2O | Pyridine and derivatives | Rapid reaction at room temperature. |

While direct transformations from piperidinol precursors to this compound are not extensively detailed in the provided search results, the general principles of organic synthesis allow for a logical synthetic route. A plausible pathway would involve the dehydration of a suitable brominated piperidin-4-ol derivative. This elimination reaction, typically acid-catalyzed, would introduce the double bond at the desired position to form the tetrahydropyridine ring. The starting bromopiperidinol could be accessed through various methods, including the bromination of a piperidinone followed by reduction of the ketone.

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a strategy could involve the use of a protected 4-piperidone as the carbonyl component.

The synthesis would begin with the preparation of a suitable phosphorus ylide. masterorganicchemistry.comyoutube.com This is typically achieved by treating triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base to form the ylide. masterorganicchemistry.comyoutube.com The ylide would then be reacted with a protected 4-piperidone derivative. The resulting exocyclic alkene could then be isomerized to the more stable endocyclic position, or a subsequent elimination reaction could be designed to form the desired 1,2,3,6-tetrahydropyridine ring system. The bromination step could be performed either on the piperidone precursor or on the final tetrahydropyridine product, depending on the desired regioselectivity and compatibility with other functional groups.

Stereoselective Synthesis of Chiral this compound Derivatives

The demand for enantiomerically pure compounds in pharmaceuticals and other fields has driven the development of stereoselective synthetic methods.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org This strategy is particularly useful for establishing stereocenters in the synthesis of complex molecules. wikipedia.orgsigmaaldrich.com

In the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the nitrogen atom of the heterocyclic precursor. This chiral N-substituent would then direct the stereoselective introduction of substituents or control the facial selectivity of reactions such as reductions or additions to the ring. For instance, in the reduction of a dihydropyridine intermediate, the chiral auxiliary could influence the direction of hydride attack, leading to the preferential formation of one enantiomer of the tetrahydropyridine product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.com The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. Once the stereocenter(s) are set, the auxiliary is cleaved to yield the enantiomerically enriched target molecule.

Classical Salt Resolution Techniques for Enantiopure Access

Obtaining enantiomerically pure forms of chiral tetrahydropyridines is often essential for their pharmacological application. Classical resolution via the formation of diastereomeric salts remains a robust and widely used method for separating racemic mixtures of basic compounds like tetrahydropyridine derivatives. wikipedia.orglibretexts.org This technique relies on the reaction of a racemic base with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts, which possess different physical properties, most notably solubility. wikipedia.orglibretexts.org

The fundamental steps of this process are:

Salt Formation: The racemic tetrahydropyridine is treated with an enantiomerically pure chiral acid in a suitable solvent. rug.nl

Crystallization: Due to their different solubilities, one of the diastereomeric salts preferentially crystallizes out of the solution upon cooling or concentration. rug.nl

Separation: The crystallized salt is separated from the mother liquor (which is now enriched in the other diastereomer) by filtration. rug.nl

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically enriched tetrahydropyridine base. libretexts.org The chiral resolving agent can often be recovered and reused. rug.nl

The success of this method is highly dependent on the careful selection of the resolving agent and the crystallization solvent. A high-throughput screening approach is often employed to efficiently identify the optimal combination for achieving high enantiomeric excess (ee) and yield. researchgate.net

Commonly used chiral resolving agents for basic compounds like tetrahydropyridines are chiral carboxylic acids or sulfonic acids.

| Class of Resolving Agent | Specific Examples | Reference |

| Tartaric Acid Derivatives | (+)-Tartaric acid, Di-benzoyl-L-tartaric acid, Di-p-tolyl-L-tartaric acid | libretexts.orggoogle.com |

| Mandelic Acid Derivatives | (S)-Mandelic acid, (-)-Mandelic acid | libretexts.orggoogle.com |

| Camphorsulfonic Acid | (+)-Camphor-10-sulfonic acid, (R)-Camphorsulfonic acid | libretexts.orggoogle.com |

| Natural Alkaloids (for resolving acids) | Brucine, Quinine, Cinchonine | libretexts.orgrug.nl |

For a racemic mixture of a this compound derivative, one would dissolve the compound in a solvent and add an equivalent of a chiral acid like di-benzoyl-L-tartaric acid. google.com Through controlled crystallization, the less soluble diastereomeric salt would precipitate, allowing for its separation and subsequent conversion back to the enantiomerically pure amine. google.com

Enantioselective Catalytic Methods in Tetrahydropyridine Synthesis

To circumvent the inherent 50% theoretical yield limit of classical resolution, asymmetric catalysis has emerged as a powerful strategy for the direct synthesis of enantiomerically enriched tetrahydropyridines. These methods utilize a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other.

Several distinct catalytic approaches have been successfully developed:

Organocatalysis: Chiral organic molecules can act as catalysts. For instance, a bifunctional (S)-proline-based organocatalyst supported on an ionic liquid has been used in a one-pot, five-component reaction to produce highly functionalized tetrahydropyridines. This method achieves excellent diastereo- and enantioselectivities (up to >99:1 dr, 95:5 er) and allows for catalyst recycling.

Transition Metal Catalysis:

Iridium Catalysis: An efficient iridium-catalyzed asymmetric formal [5+1] annulation has been disclosed, providing direct access to a variety of chiral tetrahydropyridine derivatives in good yields and with excellent enantioselectivity.

Rhodium Catalysis: A one-pot cascade reaction involving rhodium(I)-catalyzed C–H activation and alkyne coupling, followed by electrocyclization and a highly diastereoselective reduction, yields 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov

Phosphine Catalysis: A phosphine-catalyzed enantioselective [4+2] annulation between allene (B1206475) ketones and 1-azadienes has been developed to afford tetrahydropyridines in good yields and with excellent enantioselectivities.

The table below summarizes key findings from selected enantioselective catalytic methods.

| Catalyst System | Reaction Type | Key Features | Yield / Selectivity |

| (S)-Proline derivative | Organocatalytic 5-component reaction | Green medium, recyclable catalyst, no chromatography | Up to 92% yield, >99:1 dr, 95:5 er |

| Iridium Complex | Asymmetric [5+1] annulation | Direct access to chiral derivatives | Moderate to good yields, excellent enantioselectivity |

| Rhodium(I) / Phosphine Ligand | C-H activation/cyclization/reduction | One-pot cascade, high diastereoselectivity | Up to 95% yield, >95% dr |

| Chiral Phosphine | [4+2] Annulation | Access to polycyclic piperidines | Good yields, excellent enantioselectivities |

Mechanistic Insights into Stereoselective Formation

Understanding the reaction mechanism is critical for optimizing reaction conditions and predicting the stereochemical outcome. The stereoselective formation of tetrahydropyridines often proceeds through complex, multi-step pathways where the stereochemistry is set in one or more key steps.

One detailed study of a multicomponent reaction identified a six-step domino sequence: researchgate.net

Knoevenagel Condensation: An aldehyde reacts with a C-H acid. researchgate.net

Michael Addition: A nucleophile adds to the resulting α,β-unsaturated compound. researchgate.net

Mannich Reaction: An aminoalkylation reaction occurs. researchgate.net

Cyclization: Intramolecular reaction forms a 2-hydroxypiperidine intermediate. researchgate.net

Dehydration: The hydroxyl group is eliminated to form a double bond, yielding a 3,4,5,6-tetrahydropyridine. researchgate.net

Isomerization: A slow, four-month isomerization leads to the final, thermodynamically stable 1,4,5,6-tetrahydropyridine product. researchgate.net

All reactions in this sequence were found to be stereoselective, with key intermediates being isolated and structurally verified. researchgate.net

Another proposed mechanism for a five-component reaction leading to highly substituted tetrahydropyridines involves a tandem inter- and intramolecular Mannich reaction pathway.

In the context of the rhodium-catalyzed cascade, the stereoselectivity arises from the final reduction step. nih.gov A 1,2-dihydropyridine intermediate is formed, which is then protonated by an acid to create a chiral iminium ion intermediate. The subsequent stereoselective reduction of this iminium ion, for example with sodium borohydride, leads to the highly substituted 1,2,3,6-tetrahydropyridine product with high diastereomeric purity. nih.gov The choice of acid and reducing agent was found to be crucial for controlling the stereochemical outcome. nih.gov

Considerations for Scalable Synthesis (e.g., Kilogram-Scale Production)

Transitioning a synthetic route from a laboratory benchtop to kilogram-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and reproducible.

A practical, kilogram-scale synthesis of (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, a close analogue of the target compound, highlights several key considerations. The development of such a process requires optimization of reaction conditions, purification methods, and handling procedures to be viable on a large scale.

Key considerations for scalable synthesis include:

Cost of Goods: Reagents and solvents must be inexpensive and readily available in large quantities.

Process Safety: Potential hazards such as exothermic reactions, gas evolution, or the use of toxic reagents must be identified and mitigated.

Work-up and Purification: Purification methods must be scalable. Chromatography is often avoided in favor of crystallization or distillation.

Waste Management: The generation of waste should be minimized, aligning with the principles of green chemistry.

Continuous Flow Chemistry: For some processes, switching from batch production to continuous flow can offer significant advantages in safety, efficiency, and scalability. Gram-scale production of chiral heterocycles has been demonstrated using continuous flow conditions, achieving comparable yields and enantioselectivities to batch processes.

For resolution-based approaches on a large scale, factors such as the molar ratio of the resolving agent, solvent selection, and the potential for recycling the resolving agent and the undesired enantiomer are critical for process optimization. researchgate.net High-throughput screening can be invaluable in identifying robust crystallization conditions suitable for scale-up. researchgate.net

Chemical Transformations and Reactivity of 4 Bromo 1,2,3,6 Tetrahydropyridine Derivatives

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C4-position of the tetrahydropyridine (B1245486) ring is susceptible to nucleophilic displacement, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the diversification of the 4-bromo-1,2,3,6-tetrahydropyridine core structure.

Carbon-Carbon Bond-Forming Reactions (e.g., Suzuki Coupling)

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a powerful method for creating carbon-carbon bonds. wikipedia.org This reaction has been successfully applied to this compound derivatives to introduce a variety of aryl and heteroaryl substituents. mdpi.com

The general scheme involves the reaction of a this compound derivative with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comarkat-usa.org For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been optimized, with K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent providing good yields. mdpi.com Studies have shown that electron-rich boronic acids tend to give better yields in these coupling reactions. mdpi.com

Kinetic studies of Suzuki reactions involving brominated aromatic compounds have demonstrated that electron-withdrawing groups on the aryl bromide can increase the reaction rate, while electron-donating groups may slow it down. researchgate.net This highlights the electronic effects that can influence the reactivity of the C-Br bond in this compound derivatives during Suzuki coupling.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 (0.5) | KOH | Water | 100 | 94 | arkat-usa.org |

| 4-Bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid (0.045) | K₃PO₄ | Water/Toluene | 90 | 91 | researchgate.net |

Heteroatom Substitution Reactions

The bromine atom can also be displaced by various heteroatom nucleophiles, leading to the formation of C-N, C-O, and C-S bonds. These reactions are crucial for introducing functional groups that can modulate the biological and physicochemical properties of the resulting molecules. For example, nucleophilic aromatic substitution reactions on activated halogenated scaffolds are a common strategy for building complex heterocyclic systems. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the principles of nucleophilic aromatic substitution suggest that amines, alcohols, and thiols could serve as effective nucleophiles. nih.govnih.gov The reactivity in these substitutions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

Reduction Reactions of the Endocyclic Double Bond and Ring System

The endocyclic double bond and the entire tetrahydropyridine ring can undergo reduction to yield more saturated piperidine (B6355638) derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine (B92270) ring system to a piperidine. chempedia.info Various catalysts, including platinum, palladium, and rhodium, are effective for this transformation. electronicsandbooks.comliv.ac.uk For instance, the transfer hydrogenation of quaternary pyridinium (B92312) salts using a rhodium complex in a formic acid/triethylamine mixture can efficiently produce both piperidines and 1,2,3,6-tetrahydropyridines, depending on the substitution pattern. liv.ac.uk

Partial reduction to a 1,2,3,6-tetrahydropyridine (B147620) can be achieved using specific reagents. For example, the reduction of N-alkyl-1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines can be accomplished via an iminium intermediate, which is then reduced. nih.gov The use of samarium diiodide in the presence of water has been shown to reduce pyridine derivatives, with the reaction of 3-aminopyridine (B143674) yielding 1,2,3,6-tetrahydropyridine as one of the products. clockss.org

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ / HCOOH-Et₃N | - | Piperidines/1,2,3,6-Tetrahydropyridines | Good to Excellent | liv.ac.uk |

| Pyridine | SmI₂ / H₂O | THF | Piperidine | Excellent | clockss.org |

| 3-Aminopyridine | SmI₂ / H₂O | THF | 1,2,3,6-Tetrahydropyridine & 3-Aminopiperidine | - | clockss.org |

| Nicotinamide | Platinum catalyst | Acidic solution | Nipecotamide (Piperidine derivative) | - | electronicsandbooks.com |

Oxidation Reactions of the Tetrahydropyridine Scaffold

The tetrahydropyridine ring can be oxidized to the corresponding pyridinium salt or pyridine derivative. The oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its analogs by monoamine oxidases (MAO-A and MAO-B) has been studied extensively. nih.gov This enzymatic oxidation is a key step in the mechanism of MPTP-induced parkinsonism. vt.edu

Chemical oxidation methods have also been developed. For instance, a system of sodium dithionite (B78146) (Na₂S₂O₄) and tert-butyl hydroperoxide (TBHP) has been used for the oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridines in good to excellent yields under mild conditions. rsc.org Other methods for the oxidation of dihydropyridines to pyridines have utilized dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a catalyst, or bleaching powder. wum.edu.pk

The oxidation products, particularly the pyridinium species, can themselves be inhibitors of the enzymes that produced them. For example, the pyridinium metabolites of MPTP analogs inhibit MAO-A and MAO-B. nih.gov

Alkylation and Acylation at the Nitrogen Atom

The nitrogen atom of the tetrahydropyridine ring is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are essential for introducing various substituents at the N1 position, which can significantly impact the molecule's biological activity.

N-alkylation is typically achieved by treating the tetrahydropyridine with an alkyl halide in the presence of a base. For instance, 1,4-dihydropyridine derivatives have been N-alkylated using sodium hydride and an alkyl halide. researchgate.net Similarly, O-alkylation of related heterocyclic systems has been achieved using bases like potassium carbonate in DMF. nih.gov

N-acylation can be performed using acylating agents such as acyl chlorides or anhydrides. A method for the N-acylation of N-substituted sulfonamides using acetyl chloride or bromoacetyl bromide in the presence of a catalytic amount of anhydrous zinc chloride has been reported. mdpi.com The acylation of pyridinium ylides with acyl chlorides followed by reduction is another route to N-functionalized tetrahydropyridines. auctoresonline.org

| Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 1,4-Dihydropyridines | Sodium hydride, Alkyl halide | N-Alkyl-1,4-dihydropyridines | researchgate.net |

| N-substituted-N-(p-toluene) sulfonamides | Acetyl chloride/Bromoacetyl bromide, ZnCl₂ | N-Acylated N-substituted sulfonamides | mdpi.com |

| Pyridinium ylides | Acyl chlorides | N-Acylated tetrahydropyridines (after reduction) | auctoresonline.org |

Other Functional Group Interconversions and Derivatizations

Beyond the primary reactions discussed, the this compound framework allows for a variety of other functional group interconversions. These transformations can be used to further modify the molecule and access a wider range of derivatives.

For example, a hydroxyl group can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu Nitriles can be introduced by displacement of a halide and can then be reduced to primary amines. vanderbilt.edu The synthesis of complex heterocyclic systems often involves a sequence of such functional group interconversions. For instance, the synthesis of 5-phenylmorphans and cis-octahydroisoquinolines from a common amine intermediate involves multiple functional group transformations. acs.org The synthesis of betalamic acid analogs also showcases a series of reactions including Wittig reactions, reductions, and eliminations on a piperidine-based scaffold. mdpi.com

These derivatizations are crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties. auctoresonline.org

Applications in Complex Organic Synthesis and Medicinal Chemistry Lead Generation

Role as a Versatile Building Block for Diverse Nitrogen Heterocycles

Nitrogen heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds. 4-Bromo-1,2,3,6-tetrahydropyridine serves as a readily available and reactive starting material for the construction of a wide range of these important molecular architectures. The presence of the vinyl bromide allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the tetrahydropyridine (B1245486) ring.

Furthermore, the tetrahydropyridine ring itself can be chemically manipulated to generate different heterocyclic systems. For instance, it can be oxidized to the corresponding pyridine (B92270) or reduced to a piperidine (B6355638). This flexibility allows chemists to access a broad spectrum of nitrogen-containing scaffolds from a single, common intermediate. The synthesis of novel analogs of N-substituted(benzoylamino)-1,2,3,6-tetrahydropyridines highlights the utility of this scaffold in expanding the structural database of tetrahydropyridine derivatives. researchgate.net

Precursors for Substituted Piperidine and Pyridine Derivatives

Substituted piperidines and pyridines are among the most prevalent heterocyclic systems in approved drugs. This compound provides a convenient entry point to both of these important classes of compounds.

The synthesis of substituted piperidines can be achieved through various transformations of the tetrahydropyridine ring. dntb.gov.ua One common approach involves the reduction of the double bond to afford the saturated piperidine core. The bromine atom at the 4-position can be displaced by a variety of nucleophiles either before or after the reduction, allowing for the introduction of diverse functional groups.

Alternatively, oxidation of the 1,2,3,6-tetrahydropyridine (B147620) ring leads to the formation of the corresponding pyridine derivatives. This transformation is particularly useful for accessing 4-substituted pyridines, which are important pharmacophores in many drug molecules. The ability to readily convert this compound into both piperidine and pyridine derivatives underscores its significance as a versatile synthetic intermediate.

Intermediates in the Synthesis of Advanced Pharmaceutical Leads

The utility of this compound extends to the synthesis of complex and advanced pharmaceutical lead compounds. Its structural features allow for the precise installation of desired substituents and the construction of intricate molecular architectures.

The stereoselective synthesis of substituted piperidines is a critical challenge in medicinal chemistry, as the stereochemistry of a molecule can profoundly impact its biological activity. dntb.gov.ua this compound can serve as a starting material for the synthesis of stereochemically pure C-3,4 disubstituted piperidines. By carefully choosing reaction conditions and chiral catalysts, chemists can control the stereochemical outcome of reactions involving the double bond and the bromine atom. This allows for the preparation of specific stereoisomers, which is essential for understanding structure-activity relationships and for developing enantiomerically pure drugs.

Conformationally restricted analogues of biologically active molecules are valuable tools in drug discovery. By limiting the conformational flexibility of a molecule, researchers can often enhance its potency and selectivity for a particular biological target. The rigid framework of the tetrahydropyridine ring in this compound makes it an excellent scaffold for the synthesis of such conformationally constrained compounds. The defined spatial orientation of the substituents on the ring can be exploited to design molecules that fit precisely into the binding pocket of a target protein.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone for the structural analysis of 4-Bromo-1,2,3,6-tetrahydropyridine, offering precise information about the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectra provide detailed information about the structure of a molecule by analyzing the chemical shifts, splitting patterns, and integration of its hydrogen atoms. For derivatives of this compound, specific proton signals can be assigned to the various positions on the tetrahydropyridine (B1245486) ring and any attached functional groups. For instance, in related brominated quinoline (B57606) structures, aromatic protons appear in the range of 6.91-7.56 ppm, while specific protons on the heterocyclic ring, such as H-7, can show distinct doublet signals around 6.55 ppm. researchgate.netresearchgate.net The exact chemical shifts and coupling constants are highly dependent on the solvent used and the specific substitution pattern of the molecule. spectrabase.com

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure by revealing correlations between nuclei.

COSY spectra identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the molecule. This is particularly useful for assigning protons in the tetrahydropyridine ring. youtube.comyoutube.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of which protons are attached to which carbons. This technique is invaluable for confirming the assignments made from one-dimensional NMR spectra. youtube.comyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula. For a molecule with the formula C₅H₈BrN, HRMS would confirm this composition with a high degree of certainty. lcms.cznist.gov Predicted collision cross section values can also be calculated for different adducts of the molecule. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

IR Spectroscopy identifies characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H stretching and bending, C=C stretching of the double bond within the ring, and C-N stretching. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum.

UV-Vis Spectroscopy reveals information about the electronic conjugation within the molecule. The presence of the double bond and the nitrogen heteroatom in the tetrahydropyridine ring will result in characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the solvent and any additional chromophores present in the molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, a successful single-crystal XRD analysis would confirm the connectivity established by NMR and MS, and provide detailed geometric parameters of the tetrahydropyridine ring. bath.ac.uknih.govresearchgate.net The crystal packing and any hydrogen bonding or other intermolecular forces would also be elucidated. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The successful purification of this compound and its derivatives is contingent on the selection of appropriate stationary and mobile phases. Silica gel is the most commonly used stationary phase for both flash column chromatography and TLC due to its polarity and effectiveness in separating compounds of this nature.

Thin-Layer Chromatography (TLC):

TLC is an essential tool for the rapid assessment of reaction progress and for determining the optimal solvent system for column chromatography. A non-polar eluent system is typically required for the effective separation of this compound and its analogues. For instance, in the synthesis of related vinyl bromides, a mobile phase of polyester (B1180765) ether and ethyl acetate (B1210297) has been utilized for purification, indicating that a mixture of an ether and an ester could be a suitable eluent for TLC analysis of the target compound.

Visualization of the compound on a TLC plate, which is often coated with a fluorescent indicator, can be achieved under UV light. Additionally, various chemical staining reagents can be employed for the detection of tetrahydropyridine derivatives.

Flash Column Chromatography:

For the preparative scale purification of this compound, flash column chromatography is the method of choice. The selection of the eluent is critical for achieving good separation. Based on the purification of similar structures, a gradient elution is often employed. A typical purification might start with a less polar solvent to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the desired compound.

In the synthesis of l-benzyl-4-bromo-l,2,3,6-tetrahydropyridine, a derivative of the target compound, column chromatography is used for purification, underscoring its applicability to this class of molecules. quickcompany.in While specific conditions for the parent compound are not extensively detailed in the literature, the general principles of chromatography for vinyl bromides and tetrahydropyridine systems provide a strong basis for developing a robust purification protocol.

The following table outlines typical parameters that can be adapted for the purification of this compound based on the purification of analogous compounds.

| Parameter | Thin-Layer Chromatography (TLC) | Flash Column Chromatography |

| Stationary Phase | Silica gel 60 F₂₅₄ | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | Gradient of Hexane/Ethyl Acetate |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or other suitable stains | UV detector or by TLC analysis of fractions |

Detailed research findings for the purification of a closely related vinyl bromide suggest the use of a polyester ether: ethyl acetate eluent system for column chromatography. guidechem.com This provides a valuable starting point for the optimization of the purification of this compound. The progress of the purification is typically monitored by TLC, analyzing the fractions collected from the column to identify those containing the pure product.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-Bromo-1,2,3,6-tetrahydropyridine, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometrical optimization. These calculations also provide insights into the molecule's energetic properties, which are crucial for understanding its reactivity and stability.

In typical DFT studies on similar heterocyclic systems, the geometry of the molecule is optimized to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until these forces are close to zero. The resulting optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For substituted tetrahydropyridines, the conformation of the six-membered ring is of particular interest, as it can adopt various forms such as chair, boat, or twist-boat conformations.

Furthermore, DFT calculations are used to determine key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Parameters for a Substituted Tetrahydropyridine (B1245486) Derivative (by analogy)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -1500 Hartree |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The primary goal of molecular docking is to predict the binding mode and affinity of the small molecule within the active site of the target.

The process involves placing the ligand (this compound) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

For brominated heterocyclic compounds, the bromine atom can play a significant role in binding through the formation of halogen bonds, where the bromine acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on the receptor. scirp.org Molecular docking studies on novel nitrogen-containing heterocycle bromophenols have demonstrated their interaction with proteins like Keap1, highlighting the importance of hydrogen bonds and hydrophobic interactions in the binding pocket. nih.gov Similarly, docking studies on 3-acyl-5-bromoindole derivatives against succinate dehydrogenase have shown that the bromoindole moiety can form key interactions within the active site. mdpi.com

While specific docking studies involving this compound are not detailed in the provided search results, the general principles and the known importance of the bromo-substituent in molecular recognition suggest its potential to interact specifically with various biological targets.

Table 2: Illustrative Molecular Docking Results for a Brominated Heterocycle with a Protein Target (by analogy)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Tyrosine Kinase | -8.5 | MET793, LYS745 | Hydrogen Bond, Halogen Bond |

| MAO-B | -7.9 | TYR435, ILE199 | Hydrophobic, Pi-Alkyl |

| DNA Gyrase | -9.2 | ASP73, ARG76 | Hydrogen Bond, Electrostatic |

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study.

Hirshfeld Surface Analysis and Supramolecular Assembly Exploration

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. rsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the forces that govern the supramolecular assembly.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of different intermolecular contacts. The surface can be colored according to properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

The analysis of Hirshfeld surfaces for halogenated compounds often reveals the presence of halogen bonding, where the bromine atom interacts with a nucleophilic atom on an adjacent molecule. nih.govnih.gov This type of analysis provides valuable insights into how this compound molecules might arrange themselves in the solid state, which is crucial for understanding its physical properties like melting point and solubility.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Brominated Heterocycle (by analogy)

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| Br···H/H···Br | 25.8 |

| C···H/H···C | 18.5 |

| O···H/H···O | 5.3 |

| Br···Br | 1.1 |

| Other | 4.1 |

Note: This data is illustrative and based on published analyses of similar brominated organic molecules.

Interaction Energy and Void Analysis in Solid-State Structures

Beyond the qualitative and quantitative description of intermolecular contacts from Hirshfeld surface analysis, the energetic aspects of these interactions can be computed to provide a deeper understanding of the crystal packing. Interaction energy calculations determine the strength of the interactions between pairs of molecules in the crystal lattice. These energies can be broken down into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies.

Void analysis is another important aspect of solid-state characterization, which involves identifying and quantifying the empty spaces or voids within the crystal structure. The size and shape of these voids can influence the material's properties, such as its density and its ability to accommodate guest molecules. A void analysis for this compound would provide information about the efficiency of its molecular packing in the solid state. For a densely substituted tetrahydropyridine derivative, a void analysis revealed that voids occupied a small percentage of the crystal packing (14.6%), indicating a tightly packed structure with no large cavities. nih.gov

Table 4: Calculated Interaction Energies for Different Molecular Pairs in a Crystal Lattice (Illustrative Example)

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| N-H···O Hydrogen Bond | -45.2 | -20.1 | 30.5 | -34.8 |

| C-H···Br Interaction | -15.8 | -18.5 | 19.2 | -15.1 |

| Pi-Pi Stacking | -10.5 | -35.6 | 25.3 | -20.8 |

Note: This data is hypothetical and represents typical values obtained from interaction energy calculations.

Conformational Analysis and Molecular Modeling (e.g., MM2-MacMimic)

Conformational analysis aims to identify the different spatial arrangements of atoms in a molecule (conformers) and to determine their relative stabilities. For a flexible molecule like this compound, the tetrahydropyridine ring can adopt several conformations. Molecular mechanics methods, such as MM2, are often used for this purpose. These methods use a classical mechanical model to calculate the potential energy of a molecule as a function of its geometry.

A systematic conformational search can be performed to identify all low-energy conformers. For each conformer, the relative energy, bond lengths, bond angles, and dihedral angles are calculated. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and biological activity.

Table 5: Relative Energies of Different Conformations of a Substituted Tetrahydropyridine (by analogy)

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Half-Chair 1 | 0.00 | C2-N1-C6-C5 = 55.2 |

| Half-Chair 2 | 0.85 | C2-N1-C6-C5 = -54.8 |

| Twist-Boat | 5.60 | C3-C4-C5-C6 = 70.1 |

Note: This data is illustrative and represents a typical outcome of a conformational analysis for a tetrahydropyridine ring system.

Retrosynthetic Analysis Strategies Involving 4 Bromo 1,2,3,6 Tetrahydropyridine

Key Disconnections Leading to the 4-Bromo-1,2,3,6-tetrahydropyridine Core

The retrosynthetic analysis of the this compound core primarily involves disconnections of the carbon-bromine bond and strategic cleavages within the heterocyclic ring, tracing the structure back to simpler piperidine (B6355638) derivatives.

A primary disconnection strategy involves a functional group interconversion (FGI) of the vinyl bromide moiety to a ketone. This leads back to a key precursor, N-protected 4-piperidone (B1582916). The synthesis from this precursor typically involves two main steps: bromination at the α-position to the carbonyl group, followed by the introduction of the double bond.

The synthesis of a key intermediate, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, is achieved by reacting 1-Boc-piperidin-4-one with bromine in the presence of a Lewis acid like aluminum chloride. mdpi.com Subsequent reaction, such as a Wittig reaction, can install a methylene (B1212753) group, which can then undergo elimination to form the desired double bond, although other elimination strategies are also viable. mdpi.com This multi-step process from a common starting material highlights a key retrosynthetic pathway.

Another powerful approach involves the formation of the tetrahydropyridine (B1245486) ring itself. Advanced methods employ strategic phosphate (B84403) substituents on the nitrogen atom which, under basic conditions, can trigger an anionic cascade to form the 1,2,3,6-tetrahydropyridine (B147620) ring system. researchgate.net Alternatively, an acid-catalyzed cyclization can achieve the same core structure. researchgate.net

Table 1: Key Retrosynthetic Disconnections for the this compound Core

| Disconnection Type | Bond Cleaved | Precursor Synthon | Corresponding Starting Material |

|---|---|---|---|

| Functional Group Interconversion / C-Br Disconnection | C=C-Br | Enolate / Ketone | N-Protected-4-piperidone |

Strategic Use of 1,4-Disconnections in Target Synthesis

The 1,4-relationship between the nitrogen atom and the bromine atom in this compound makes it an ideal candidate for strategic 1,4-disconnections in the synthesis of more complex target molecules. This strategy is particularly powerful for creating 1,4-difunctionalized compounds, where standard bond formations can be challenging. youtube.comquimicaorganica.orgyoutube.com

In retrosynthetic terms, a 1,4-dicarbonyl compound is a classic example where a 1,4-disconnection is applied. quimicaorganica.org The disconnection between the C2 and C3 positions of the dicarbonyl system generates an enolate synthon (a nucleophile) and an α-acyl carbocation synthon (an electrophile). youtube.com The synthetic equivalent for the latter is often an α-haloketone.

This compound can be viewed as a vinylogous α-haloamine or a masked enamine derivative. The electrophilic carbon at the C4 position (bearing the bromine) is susceptible to nucleophilic attack, while the enamine-like character of the ring system can be exploited in various ways. When incorporated into a larger target molecule, a disconnection adjacent to the tetrahydropyridine ring can reveal it as a key synthon. For instance, in a Michael-type addition, the tetrahydropyridine could act as the nucleophile (after conversion to an organometallic reagent) or the electrophile.

This approach allows for the construction of complex piperidine-containing structures by viewing the this compound unit as a pre-formed, functionalized core upon which further complexity can be built.

Building Block Approach for Constructing Substituted Analogs

The true synthetic utility of this compound is realized in its application as a versatile building block for creating a diverse array of substituted analogs. whiterose.ac.uk The carbon-bromine bond is a key functional handle that allows for a wide range of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.

This building block approach is central to modern medicinal chemistry and drug discovery, where the rapid generation of analogs is crucial for structure-activity relationship (SAR) studies. whiterose.ac.uknih.gov

Key applications include:

Suzuki-Miyaura Coupling: The vinyl bromide functionality is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the tetrahydropyridine ring. This methodology has been successfully applied to similar vinyl bromide systems to produce highly substituted piperidines. researchgate.net

Heck and Sonogashira Couplings: These reactions enable the formation of new carbon-carbon bonds by coupling the vinyl bromide with alkenes (Heck) or terminal alkynes (Sonogashira), introducing further unsaturated moieties into the final molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-substituted tetrahydropyridine derivatives.

C-O and C-S Bond Formation: The bromine can be displaced by oxygen or sulfur nucleophiles to generate the corresponding ethers and thioethers. Studies on related 1-methyl-1,2,3,6-tetrahydropyridine (B20088) analogs have explored the introduction of phenoxy and other heteroatom-linked groups at the C-4 position. nih.gov

The ability to use this single, readily accessible building block to generate a library of compounds with diverse substituents at a specific position is a powerful strategy in the synthesis of novel chemical entities. nih.gov

Table 2: Reactions Utilizing this compound as a Building Block

| Reaction Name | Reagent Type | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | C-C | 4-Aryl/Alkyl-tetrahydropyridines |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | C-C | 4-Vinyl-tetrahydropyridines |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | C-C | 4-Alkynyl-tetrahydropyridines |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | 4-Amino-tetrahydropyridines |

Future Research Directions in 4 Bromo 1,2,3,6 Tetrahydropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing 4-Bromo-1,2,3,6-tetrahydropyridine and its derivatives is a key area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. The future in this area will likely focus on greener and more efficient strategies.

One promising avenue is the exploration of biocatalysis . Enzymes, such as lipases and acyltransferases, are increasingly used in organic synthesis due to their high selectivity and mild reaction conditions. frontiersin.org Future work could involve screening for or engineering enzymes that can catalyze the key steps in the formation of the tetrahydropyridine (B1245486) ring, potentially leading to more environmentally friendly and enantioselective syntheses.

Another area of focus is the use of novel catalytic systems . The development of recyclable, bifunctional organocatalysts, such as ionic liquid-supported proline derivatives, has shown success in the asymmetric synthesis of highly functionalized tetrahydropyridines. mdpi.com Applying these and other advanced catalytic systems, including those based on earth-abundant metals, to the synthesis of this compound could lead to more cost-effective and sustainable processes.

Furthermore, the adoption of continuous-flow chemistry presents a significant opportunity. nih.gov Flow reactors can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a continuous-flow synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production for further applications.

| Synthesis Strategy | Potential Advantages | Future Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Screening and engineering of enzymes for key bond formations. |

| Novel Catalysis | Recyclability, cost-effectiveness, asymmetric synthesis. | Application of ionic liquid-supported catalysts and earth-abundant metal catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Development of a continuous-flow process for the synthesis of the target compound. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The vinyl bromide moiety in this compound is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. Future research will likely delve into previously unexplored reactivity patterns to further expand the synthetic utility of this compound.

A significant area for future exploration is in palladium-catalyzed cross-coupling reactions . While Suzuki and Sonogashira couplings of bromo-substituted heterocycles are established, there is room to explore a wider range of coupling partners and reaction conditions. nih.govnih.govarkat-usa.org For instance, investigating less common coupling reactions, such as Buchwald-Hartwig amination or cyanation, at the C4 position could provide access to a new array of functionalized tetrahydropyridine derivatives. Recent advances in palladium-catalyzed Heck/Suzuki tandem reactions of iodo-dienes to form tetrahydropyridines could also be adapted. organic-chemistry.org

Another exciting direction is the investigation of novel reaction cascades . The unique structure of this compound could be leveraged to design and execute new tandem or domino reactions. For example, a reaction sequence could be envisioned where an initial cross-coupling at the vinyl bromide is followed by a reaction involving the secondary amine, allowing for the rapid construction of complex polycyclic systems. The development of Rh(I)-catalyzed C-H functionalization sequences for the synthesis of diverse tetrahydropyridines provides a template for such explorations. nih.gov

Furthermore, the exploration of asymmetric transformations is a key future direction. The development of catalytic enantioselective methods to desymmetrize the molecule or to perform stereoselective additions across the double bond would be highly valuable. nih.gov This could involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the tetrahydropyridine ring, leading to the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and total synthesis.

| Reactivity Type | Potential Outcome | Future Research Focus |

| Cross-Coupling | Novel functionalized tetrahydropyridines. | Exploring a wider range of coupling partners and reaction types (e.g., Buchwald-Hartwig). |

| Reaction Cascades | Rapid construction of complex polycyclic structures. | Designing tandem reactions that utilize both the vinyl bromide and the amine functionality. |

| Asymmetric Synthesis | Access to enantiomerically pure derivatives. | Developing catalytic enantioselective transformations of the tetrahydropyridine core. |

Advanced Applications in Total Synthesis of Natural Products and Complex Designed Molecules

The tetrahydropyridine motif is a common feature in a wide variety of biologically active natural products, particularly alkaloids. auctoresonline.org The inherent functionality of this compound makes it an attractive starting material for the total synthesis of these and other complex molecules.

Future research will likely see the application of this building block in the total synthesis of natural products . The bromo-substituent can serve as a key handle for introducing complex fragments through cross-coupling reactions late in a synthetic sequence. This strategy could be employed in the synthesis of alkaloids and other natural products containing the tetrahydropyridine core. dtu.dk The ability to functionalize the ring at a specific position provides a powerful tool for accessing a range of natural product analogues for structure-activity relationship studies.

In addition to natural product synthesis, this compound is a valuable scaffold for the design and synthesis of novel bioactive molecules . The tetrahydropyridine ring is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. auctoresonline.org Future work could focus on using this bromo-substituted derivative as a starting point for creating libraries of compounds for drug discovery programs. The vinyl bromide allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space around the tetrahydropyridine core.

The development of synthetic routes to complex, polycyclic systems is another promising area. The tetrahydropyran (B127337) ring, a related six-membered heterocycle, is also prevalent in many natural products, and the strategies used for its synthesis, such as cascade cyclizations, can provide inspiration for new reactions starting from this compound. nih.govresearchgate.netnih.gov

| Application Area | Significance | Future Research Focus |

| Natural Product Synthesis | Access to complex and biologically active molecules. | Utilization as a key building block in the convergent synthesis of alkaloids and their analogues. |

| Medicinal Chemistry | Discovery of new therapeutic agents. | Synthesis of compound libraries for screening and lead optimization. |

| Complex Molecule Synthesis | Construction of novel molecular architectures. | Development of cascade reactions to build polycyclic systems incorporating the tetrahydropyridine motif. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1,2,3,6-tetrahydropyridine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multicomponent Hantzsch-like reactions under green chemistry conditions (e.g., solvent-free or using ethanol as a solvent). Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC (>95%) combined with H/C NMR to confirm structural integrity. For hygroscopic intermediates, handling under inert atmospheres (N/Ar) is critical to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D molecular geometry, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts). NMR spectroscopy (H, C, DEPT-135) identifies electronic environments, with bromine’s inductive effect causing distinct deshielding in adjacent protons. Cross-validation with FT-IR ensures functional group integrity .

Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Reproduce synthesis and purification steps rigorously, and document solvent systems (e.g., ethanol vs. DCM recrystallization). Differential Scanning Calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in bromination reactions of tetrahydropyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-donating/-withdrawing substituents) and steric factors. For example, bromine preferentially substitutes at the 4-position due to resonance stabilization in the pyridine ring. Computational studies (DFT) can model transition states to predict reactivity patterns .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies may arise from solvation effects or basis set limitations in DFT. Use polarizable continuum models (PCM) to simulate solvent interactions. Validate computational results with advanced NMR techniques (e.g., H-H COSY, NOESY) and X-ray crystallography .

Q. What strategies mitigate side reactions during functionalization of this compound for drug discovery?

- Methodological Answer : Protect the tetrahydropyridine ring’s amine group with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic substitution. Optimize reaction conditions (e.g., low temperature, controlled pH) to minimize debromination. Monitor intermediates via LC-MS to track side products .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine acts as a superior leaving group compared to chlorine, enabling efficient Pd-catalyzed couplings. Use Pd(PPh) with arylboronic acids in THF/water (3:1) at 80°C. Kinetic studies show higher yields (85–92%) compared to chloro analogs due to faster oxidative addition .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for this compound derivatives?

- Methodological Answer : Variations arise from differences in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches. Standardize biological testing using certified cell lines (e.g., HEK293 for cytotoxicity) and validate compound purity via orthogonal methods (HPLC, HRMS) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。